molecular formula C15H33NO2 B12639931 (2S)-2-Aminopentadecane-1,3-diol CAS No. 920277-21-0

(2S)-2-Aminopentadecane-1,3-diol

Cat. No.: B12639931
CAS No.: 920277-21-0
M. Wt: 259.43 g/mol
InChI Key: JWOGAYKGDUNEHP-MLCCFXAWSA-N
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Description

(2S)-2-Aminopentadecane-1,3-diol is an organic compound characterized by the presence of an amino group and two hydroxyl groups attached to a long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Aminopentadecane-1,3-diol typically involves the reduction of corresponding keto or aldehyde precursors. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method involves preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate and cofactors to perform the reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic reduction processes, scaled up for larger quantities. The use of biocatalysts in industrial settings offers advantages such as high substrate specificity, mild reaction conditions, and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Aminopentadecane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form saturated alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce saturated alcohols.

Scientific Research Applications

(2S)-2-Aminopentadecane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: It can be used in the production of surfactants and emulsifiers due to its amphiphilic properties.

Mechanism of Action

The mechanism by which (2S)-2-Aminopentadecane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Aminopentadecane-1,3-diol is unique due to its long carbon chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring interactions with both hydrophilic and hydrophobic environments.

Properties

CAS No.

920277-21-0

Molecular Formula

C15H33NO2

Molecular Weight

259.43 g/mol

IUPAC Name

(2S)-2-aminopentadecane-1,3-diol

InChI

InChI=1S/C15H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h14-15,17-18H,2-13,16H2,1H3/t14-,15?/m0/s1

InChI Key

JWOGAYKGDUNEHP-MLCCFXAWSA-N

Isomeric SMILES

CCCCCCCCCCCCC([C@H](CO)N)O

Canonical SMILES

CCCCCCCCCCCCC(C(CO)N)O

Origin of Product

United States

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